tert-Butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride

Catalog No.
S820632
CAS No.
1523606-21-4
M.F
C10H21ClN2O2
M. Wt
236.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl N-[(3-methylazetidin-3-yl)methyl]carbam...

CAS Number

1523606-21-4

Product Name

tert-Butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride

IUPAC Name

tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate;hydrochloride

Molecular Formula

C10H21ClN2O2

Molecular Weight

236.74 g/mol

InChI

InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-7-10(4)5-11-6-10;/h11H,5-7H2,1-4H3,(H,12,13);1H

InChI Key

MEKMYVUXVYVJJK-UHFFFAOYSA-N

SMILES

CC1(CNC1)CNC(=O)OC(C)(C)C.Cl

Canonical SMILES

CC1(CNC1)CNC(=O)OC(C)(C)C.Cl

tert-Butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride is a chemical compound with the molecular formula C10_{10}H21_{21}ClN2_2O2_2 and a molecular weight of approximately 224.75 g/mol. It is characterized by the presence of a tert-butyl group, a carbamate functional group, and a 3-methylazetidin-3-yl moiety. The compound is often utilized in pharmaceutical research due to its potential biological activities and applications in drug development .

The chemical reactivity of tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride can be attributed to its functional groups:

  • Carbamate Hydrolysis: The carbamate group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amine and carbonic acid derivatives.
  • Nucleophilic Substitution: The azetidine nitrogen may participate in nucleophilic substitution reactions, allowing for further derivatization of the compound.
  • Deprotection Reactions: The tert-butyl group can be removed under specific conditions (e.g., using strong acids), facilitating the exposure of reactive sites for further chemical modifications.

These reactions make the compound versatile for synthetic applications in medicinal chemistry.

Research indicates that tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride exhibits various biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.
  • Cytotoxicity: Investigations into its cytotoxic potential have shown promise in inhibiting cancer cell proliferation, although further studies are necessary to elucidate the underlying mechanisms.
  • Neuroprotective Effects: Some studies suggest that derivatives of azetidine compounds may exhibit neuroprotective properties, possibly contributing to their therapeutic potential in neurodegenerative diseases.

The synthesis of tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride typically involves several steps:

  • Formation of Azetidine Derivative: The starting material, 3-methylazetidine, is synthesized through cyclization reactions involving appropriate precursors.
  • Carbamate Formation: The azetidine derivative is then reacted with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage.
  • Hydrochloride Salt Formation: The final step involves treating the carbamate with hydrochloric acid to yield the hydrochloride salt form, which enhances solubility and stability for pharmaceutical applications .

tert-Butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride has several applications, particularly in:

  • Pharmaceutical Development: Due to its biological activity, it is explored as a lead compound for developing new drugs targeting infectious diseases and cancer.
  • Chemical Research: It serves as a building block in organic synthesis for creating more complex chemical entities.
  • Agricultural Chemistry: Potential applications in agrochemicals are being investigated, particularly for pest control agents.

Interaction studies involving tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride focus on its binding affinity with biological targets:

  • Enzyme Inhibition: Research has indicated that this compound may interact with specific enzymes, potentially inhibiting their activity and affecting metabolic pathways.
  • Receptor Binding: Studies on receptor interactions are ongoing to assess its efficacy and specificity towards certain biological receptors.

Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile.

Several compounds share structural similarities with tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride. Here are a few notable examples:

Compound NameStructureKey Differences
tert-butyl N-(2-methylazetidin-3-yl)carbamateSimilar azetidine structure but different substitution patternVariation in methyl group positioning affects biological activity
tert-butyl N-(4-methylpiperidin-1-yl)carbamatePiperidine ring instead of azetidineDifferent ring structure may lead to distinct pharmacological properties
tert-butyl N-(3-methoxyazetidin-3-yl)carbamateMethoxy substitution at azetidineAlters lipophilicity and potentially affects bioavailability

These compounds highlight the uniqueness of tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride due to its specific azetidine structure and potential pharmacological properties that differentiate it from other similar entities.

Dates

Modify: 2023-08-16

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